4-(Chloromethyl)-2-fluoropyridine

Overview

Description

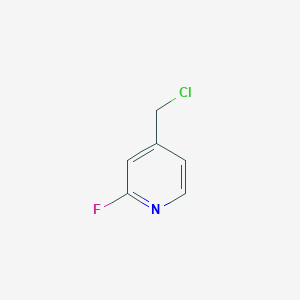

4-(Chloromethyl)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group at the 4-position and a fluorine atom at the 2-position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its reactivity and ability to undergo various chemical transformations.

Mechanism of Action

Target of Action

4-(Chloromethyl)-2-fluoropyridine is a complex organic compound that can interact with various biological targets. It’s worth noting that chloromethyl compounds often interact with proteins and enzymes, altering their function .

Mode of Action

Chloromethyl compounds typically act by covalently binding to their targets, which can lead to changes in the target’s function

Biochemical Pathways

It’s plausible that this compound could influence various pathways due to its potential to interact with different proteins and enzymes

Pharmacokinetics

The compound’s chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

Given its potential to interact with various proteins and enzymes, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific biological context in which the compound is acting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-fluoropyridine typically involves the halomethylation of 2-fluoropyridine. One common method is the reaction of 2-fluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl intermediate, which then reacts with the pyridine ring to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyridines, depending on the nucleophile used.

Oxidation: Major products include 4-(formyl)-2-fluoropyridine and 4-(carboxy)-2-fluoropyridine.

Reduction: The primary product is 4-(methyl)-2-fluoropyridine.

Scientific Research Applications

4-(Chloromethyl)-2-fluoropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

2-Chloromethyl-4-fluoropyridine: Similar to 4-(Chloromethyl)-2-fluoropyridine but with the positions of the substituents reversed.

4-(Bromomethyl)-2-fluoropyridine: Contains a bromomethyl group instead of a chloromethyl group.

4-(Chloromethyl)-3-fluoropyridine: Similar structure but with the fluorine atom at the 3-position instead of the 2-position.

Uniqueness

This compound is unique due to the specific positioning of the chloromethyl and fluorine groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals .

Biological Activity

4-(Chloromethyl)-2-fluoropyridine (CMFP) is a pyridine derivative characterized by a chloromethyl group at the 4-position and a fluorine atom at the 2-position. With the molecular formula C₅H₃ClFN and a molecular weight of 131.54 g/mol, CMFP exhibits unique chemical reactivity and biological properties that make it an intriguing subject for pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₅H₃ClFN

- Molecular Weight : 131.54 g/mol

- Solubility : Moderate water solubility; high lipophilicity

Biological Activity

CMFP has been identified as an enzyme inhibitor, particularly targeting cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. The inhibition of this enzyme can significantly alter the pharmacokinetics of co-administered drugs, making CMFP a compound of interest in drug interaction studies.

Table 1: Summary of Biological Activities

| Biological Activity | Details |

|---|---|

| Enzyme Inhibition | Inhibits CYP1A2, affecting drug metabolism profiles. |

| Chemical Reactivity | Reacts with nucleophiles, participating in diverse chemical transformations. |

| Potential Applications | Candidate for further pharmacological studies and drug development. |

The biological activity of CMFP is largely attributed to its ability to interact with various molecular targets due to its structural features. The presence of the chloromethyl and fluorine groups enhances its reactivity and binding affinity to enzymes and receptors, facilitating its role as an inhibitor.

- Interaction with Cytochrome P450 : CMFP's inhibition of CYP1A2 can lead to increased plasma levels of drugs metabolized by this enzyme, necessitating careful consideration in polypharmacy scenarios.

- Nucleophilic Substitution Reactions : The compound's structure allows it to undergo nucleophilic aromatic substitution reactions, which are valuable in synthetic organic chemistry.

Case Studies and Research Findings

Several studies have explored the potential applications of CMFP derivatives in medicinal chemistry:

- Anticancer Research : Research indicates that derivatives of CMFP may serve as potential anticancer agents by targeting specific pathways involved in tumor growth. For instance, studies on similar pyridine derivatives have shown promising results as dual inhibitors for c-Met and VEGFR-2, which are critical in cancer proliferation .

- Synthetic Applications : CMFP is utilized as an intermediate in the synthesis of various fluorinated organic compounds, enhancing its value in materials science and catalysis.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of CMFP have highlighted its moderate solubility and high lipophilicity, which influence its absorption and distribution within biological systems.

Properties

IUPAC Name |

4-(chloromethyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHRYXJIMNXMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.